{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol
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Overview
Description
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a methyl group at the 2-position and a methanol group at the 4-position. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction is usually carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced under specific conditions to form a dihydropyridine derivative.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can block the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and exhibit various biological activities.
Uniqueness
{2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development in cancer therapeutics .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol |
InChI |
InChI=1S/C9H10N2O/c1-6-4-8-7(5-12)2-3-10-9(8)11-6/h2-4,12H,5H2,1H3,(H,10,11) |
InChI Key |
AKGLXTIPGWXEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)CO |
Origin of Product |
United States |
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